

Application Notes and Protocols: Ethyl Heptanoate as a Flavor Ingredient

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Compound of Interest

Compound Name: Ethyl Heptanoate

Cat. No.: B153104

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These application notes provide comprehensive details on the use of **ethyl heptanoate** as a flavor ingredient in the food industry. This document includes its physicochemical properties, regulatory status, typical applications with concentration levels, and detailed experimental protocols for its analysis and sensory evaluation.

Introduction to Ethyl Heptanoate

Ethyl heptanoate (also known as ethyl enanthate) is an organic ester with a characteristic fruity aroma. It is found naturally in various fruits and alcoholic beverages such as apples, grapes, pineapple, strawberries, beer, and brandy.^[1] In the food industry, it is a widely used flavoring agent to impart or enhance fruity notes, particularly those reminiscent of grape, cherry, pineapple, and cognac.^{[1][2][3]}

Flavor Profile: Fruity, waxy, with green and wine-like nuances. At different concentrations, it can evoke notes of apple, pineapple, and brandy.^[4]

Physicochemical Properties and Regulatory Information

A summary of the key properties and regulatory identifiers for food-grade **ethyl heptanoate** is provided below.

Property	Value	Reference(s)
Chemical Formula	C9H18O2	
Molecular Weight	158.24 g/mol	
Appearance	Colorless liquid	
Odor	Fruity, wine-brandy like	
Boiling Point	188-189 °C	
Melting Point	-66 °C	
Solubility	Insoluble in water; soluble in ethanol and most fixed oils.	
FEMA Number	2437	
GRAS Status	Generally Recognized as Safe	
JECFA Number	32	
CAS Number	106-30-9	

Applications and Recommended Usage Levels

Ethyl heptanoate is utilized in a variety of food products to confer a fruity flavor. The table below summarizes typical concentration ranges.

Food Category	Typical Concentration (mg/kg or ppm)	Reference(s)
Chewing Gum	340	
Baked Goods	24	
Candy	17	
Alcoholic Beverages	8.5 - 20	
Cold Drinks	7.5	
Soft Drinks	6.8	

Experimental Protocols

Protocol 1: Sensory Evaluation of Ethyl Heptanoate in a Beverage

This protocol outlines a triangle test to determine if a perceptible difference exists between a standard beverage and one flavored with **ethyl heptanoate**.

Objective: To determine if the addition of **ethyl heptanoate** at a specific concentration creates a sensorially perceptible difference in a model beverage.

Materials:

- Base beverage (e.g., carbonated water with a neutral taste)
- Food-grade **ethyl heptanoate**
- Volumetric flasks and pipettes
- Identical tasting cups, coded with random 3-digit numbers
- Palate cleansers (e.g., unsalted crackers, filtered water)
- A panel of at least 15-30 trained or untrained sensory panelists
- Sensory evaluation booths with controlled lighting and temperature

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **ethyl heptanoate** in food-grade ethanol.
 - Prepare two batches of the beverage:
 - Control (A): Base beverage only.
 - Test (B): Base beverage with a specific concentration of **ethyl heptanoate** (e.g., 10 ppm).

- Ensure both batches are at the same temperature before serving.
- Test Setup:
 - For each panelist, present three coded samples in a randomized order. Two samples will be the same (e.g., A, A, B or B, B, A), and one will be different.
 - The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be balanced across the panelists.
- Evaluation:
 - Instruct panelists to taste the samples from left to right.
 - Panelists should cleanse their palate with water and crackers between samples.
 - Ask panelists to identify the "odd" or "different" sample.
 - Even if no difference is perceived, a choice must be made.
- Data Analysis:
 - Tally the number of correct identifications.
 - Use a statistical table for triangle tests to determine if the number of correct responses is statistically significant at a chosen confidence level (typically $p < 0.05$).

This protocol provides a method for the quantitative analysis of **ethyl heptanoate** in a beverage sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of **ethyl heptanoate** in a liquid food matrix.

Instrumentation and Materials:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
- Headspace autosampler (optional but recommended for volatile analysis)
- GC column suitable for volatile compounds (e.g., DB-5ms, HP-5ms, or similar)

- **Ethyl heptanoate** analytical standard
- Anhydrous ethyl acetate and sodium chloride
- Volumetric flasks, pipettes, and vials

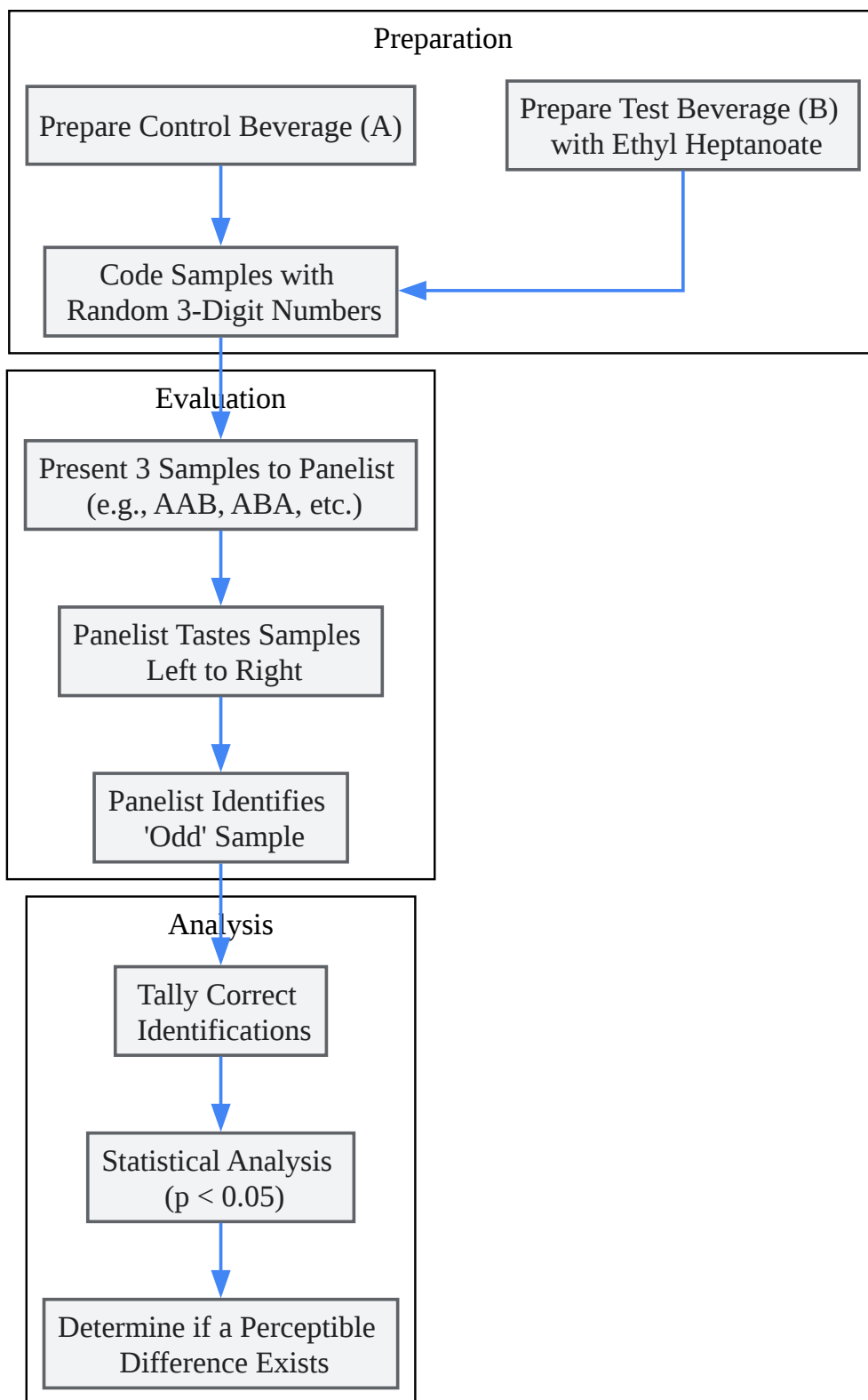
Procedure:

- Standard Preparation:
 - Prepare a stock solution of **ethyl heptanoate** in ethanol (e.g., 1000 mg/L).
 - Create a series of working standards by diluting the stock solution to concentrations that bracket the expected sample concentration (e.g., 1, 5, 10, 20, 50 mg/L).
- Sample Preparation:
 - For liquid samples like beverages, a direct injection or headspace analysis can be performed. For complex matrices, liquid-liquid extraction may be necessary.
 - Liquid-Liquid Extraction:
 - Pipette 5 mL of the beverage into a vial.
 - Add 1 g of sodium chloride to increase the ionic strength.
 - Add 1 mL of anhydrous ethyl acetate.
 - Vortex for 2 minutes to extract the **ethyl heptanoate** into the organic layer.
 - Allow the layers to separate.
 - Transfer an aliquot of the upper organic layer to a GC vial.
- GC-MS Analysis:
 - Injector: 250°C, splitless mode.

- Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MS Detector:
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 250°C.
 - Scan Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. Key ions for **ethyl heptanoate** include m/z 88, 101, 115, and 158.
- Data Analysis:
 - Generate a calibration curve by plotting the peak area of the **ethyl heptanoate** standard against its concentration.
 - Quantify the **ethyl heptanoate** in the sample by comparing its peak area to the calibration curve.

Visualizations

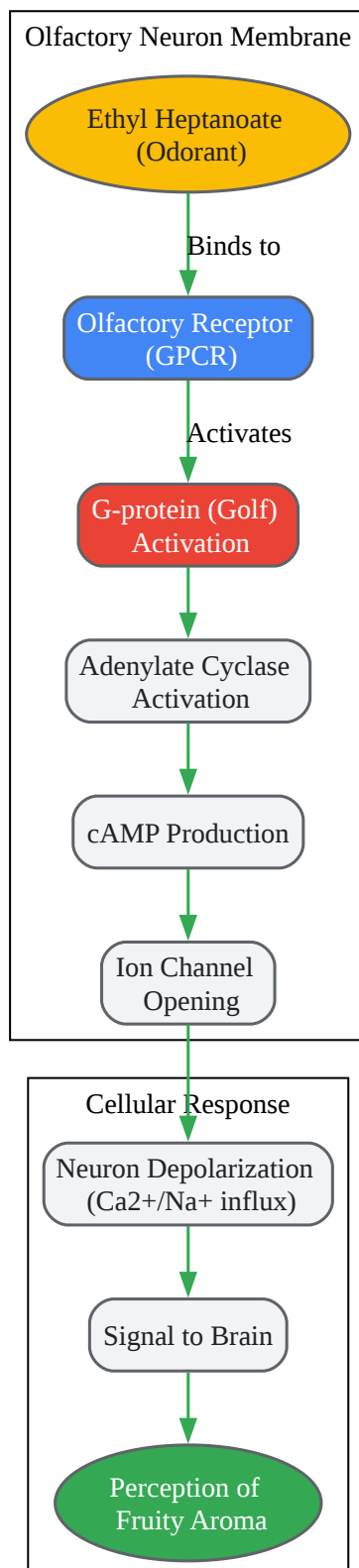
Experimental Workflow: Sensory Evaluation (Triangle Test)



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Caption: Workflow for the triangle test sensory evaluation.

Olfactory Signal Transduction Pathway for Fruity Esters



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Caption: Olfactory signal transduction pathway for esters.

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